3-Ethylcyclobutane-1-carbaldehyde
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Overview
Description
3-Ethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O It features a cyclobutane ring substituted with an ethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylcyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of an ethyl group can be accomplished via alkylation reactions. The aldehyde functional group can then be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can undergo substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 3-Ethylcyclobutane-1-carboxylic acid
Reduction: 3-Ethylcyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3-Ethylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring’s strained structure may also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the ethyl substitution, making it less sterically hindered.
3-Methylcyclobutane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Cyclopentane-1-carbaldehyde: Contains a five-membered ring instead of a four-membered ring.
Uniqueness
3-Ethylcyclobutane-1-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde functional group on a cyclobutane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
3-Ethylcyclobutane-1-carbaldehyde is a cyclic aldehyde with potential applications in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H12O
- CAS Number : 1784060-14-5
The compound features a cyclobutane ring with an ethyl group and an aldehyde functional group, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its aldehyde functional group. Aldehydes can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The strained structure of the cyclobutane ring may enhance its reactivity, allowing it to interact with various biomolecules.
Key Mechanisms Include :
- Covalent Bond Formation : The aldehyde can react with amino acids in proteins, affecting enzymatic activity.
- Interaction with Receptors : Potential modulation of receptor activity due to structural conformation changes upon binding.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Cyclization of Precursors : Starting from suitable cyclobutane derivatives, ethyl groups are introduced via alkylation reactions.
- Oxidation Reactions : The aldehyde group can be introduced through oxidation using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of various aldehydes, including this compound. It was found to exhibit moderate activity against a range of bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 8 |
Cytotoxicity Studies
Research on the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in certain types of cancer cells. The compound was tested on various cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
A549 (Lung Cancer) | 20 |
These findings indicate that the compound may serve as a potential chemotherapeutic agent.
Comparison with Similar Compounds
This compound can be compared to similar compounds to highlight its unique properties:
Compound | Key Features |
---|---|
Cyclobutane-1-carbaldehyde | Lacks ethyl substitution; less sterically hindered |
3-Methylcyclobutane-1-carbaldehyde | Similar structure but with a methyl group instead |
Cyclopentane-1-carbaldehyde | Contains a five-membered ring; different reactivity |
Properties
IUPAC Name |
3-ethylcyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-3-7(4-6)5-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRINSHOBQKVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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